ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE
Overview
Description
ETHYL 4-[5-(3-PYRIDYLMETHYL)-2-THIOXO-1,3,5-TRIAZINAN-1-YL]BENZOATE is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[5-(3-pyridinylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate is 356.13069707 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on developing new synthetic routes to create various heterocyclic compounds due to their importance in pharmaceuticals and materials science. For example, studies have described the synthesis of 1,3,4-oxadiazoles, pyridopyridazines, and other heterocycles through reactions involving ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, highlighting the versatility of heterocyclic chemistry in generating compounds with potential biological and material applications M. Elnagdi et al., 1988.
Drug Delivery and Biological Evaluation
In drug delivery research, the encapsulation of lipophilic derivatives within water-soluble metalla-cages has been explored, indicating the potential of heterocyclic compounds in enhancing the solubility and delivery efficiency of bioactive molecules. This approach is seen as promising for improving the pharmacological profiles of drugs, especially those with poor water solubility J. Mattsson et al., 2010.
Development of Antagonists and Biological Agents
Further studies have involved the synthesis and biological evaluation of derivatives for their potential as antagonists or therapeutic agents. For instance, the synthesis and antiplatelet activity of certain benzothiazole derivatives have been investigated, demonstrating the role of synthetic chemistry in developing new therapeutic agents with specific biological activities Hua-Sin Chen et al., 2008.
Electropolymerization and Material Applications
The electropolymerization of novel monomers for the creation of electrochromic materials also represents an important application area. This includes the development of polymers with varying optical properties through the introduction of different acceptor groups, showcasing the potential of heterocyclic compounds in materials science Bin Hu et al., 2013.
Properties
IUPAC Name |
ethyl 4-[5-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-2-24-17(23)15-5-7-16(8-6-15)22-13-21(12-20-18(22)25)11-14-4-3-9-19-10-14/h3-10H,2,11-13H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSJOWAJAEYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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